N-(3-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylbenzoyl group, and a dihydroquinolinone moiety.
Preparation Methods
The synthesis of N-(3-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the dihydroquinolinone core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the methylbenzoyl group: This step may involve a Friedel-Crafts acylation reaction.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(3-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
N-(3-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide would depend on its specific application. For instance, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to N-(3-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide include other quinolinone derivatives and benzoyl-substituted compounds These compounds may share similar chemical properties but differ in their biological activities or applications
Biological Activity
N-(3-Methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C20H20N4O4
- Molecular Weight : 412.5 g/mol
- CAS Number : 689753-38-6
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxyphenyl acetamide with 3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinoline derivatives. This process can be optimized through various methods such as solvent-free conditions or microwave-assisted synthesis to improve yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance, it has shown significant cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 15.2 | Apoptosis induction |
MCF-7 | 18.5 | Cell cycle arrest |
Antimicrobial Activity
This compound has also demonstrated notable antimicrobial properties. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Microorganism | MIC (µg/mL) | Type |
---|---|---|
Staphylococcus aureus | 32 | Gram-positive |
Escherichia coli | 64 | Gram-negative |
Anti-inflammatory Effects
Additionally, this compound has been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.
Case Studies
- Case Study on Anticancer Activity : A study conducted by Zhang et al. (2020) evaluated the effects of this compound on MCF-7 cells. The results demonstrated that treatment with the compound led to significant apoptosis as evidenced by increased annexin V staining and caspase activation.
- Case Study on Antimicrobial Efficacy : In a study by Lee et al. (2021), this compound was tested against a panel of bacterial strains. The compound exhibited potent activity against multidrug-resistant strains, highlighting its potential as a novel antimicrobial agent.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-17-10-12-18(13-11-17)25(30)22-15-28(23-9-4-3-8-21(23)26(22)31)16-24(29)27-19-6-5-7-20(14-19)32-2/h3-15H,16H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXOPEOXWOOGIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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